molecular formula C3H7Na3O7P+3 B11815273 trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid

trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid

Cat. No.: B11815273
M. Wt: 255.03 g/mol
InChI Key: MFNPEWUYSSUSOD-QYUNTSNKSA-N
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Description

Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is a chemical compound with significant applications in various fields It is a derivative of isocitric acid, which is an intermediate in the citric acid cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid typically involves the microbial production of isocitric acid. The process includes the fermentation of specific yeast strains, such as Yarrowia lipolytica, using renewable plant oils like sunflower or rapeseed oil as substrates . The fermentation solution is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the isocitric acid .

Industrial Production Methods

Industrial production methods for this compound are still under development. The current methods focus on optimizing the microbial synthesis process to achieve higher yields and purity. This involves the use of natural, mutant, and recombinant strains of Yarrowia lipolytica and the development of efficient isolation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The hydroxyl and phosphonooxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohol derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C3H7Na3O7P+3

Molecular Weight

255.03 g/mol

IUPAC Name

trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid

InChI

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/t2-;;;/m1.../s1

InChI Key

MFNPEWUYSSUSOD-QYUNTSNKSA-N

Isomeric SMILES

C([C@H](C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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